Cas no 1804833-99-5 (Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—a bromomethyl group, an iodo substituent, and a trifluoromethoxy moiety—make it a versatile intermediate in medicinal chemistry and agrochemical research. The presence of multiple reactive sites enables selective modifications, facilitating the construction of complex heterocyclic frameworks. The electron-withdrawing trifluoromethoxy group enhances stability and influences reactivity, while the bromomethyl and iodo groups serve as handles for cross-coupling and nucleophilic substitution reactions. This compound is particularly valuable in the development of fluorinated bioactive molecules, offering precise control over molecular architecture. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate structure
1804833-99-5 structure
Product name:Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
CAS No:1804833-99-5
MF:C10H8BrF3INO3
Molecular Weight:453.979104995728
CID:4835394

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
    • インチ: 1S/C10H8BrF3INO3/c1-2-18-9(17)6-3-5(4-11)7(15)16-8(6)19-10(12,13)14/h3H,2,4H2,1H3
    • InChIKey: OUAAKEXXJBTRCB-UHFFFAOYSA-N
    • SMILES: IC1=C(CBr)C=C(C(=O)OCC)C(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 319
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 48.4

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029091633-1g
Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
1804833-99-5 97%
1g
$1,519.80 2022-04-01

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804833-99-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate, identified by its CAS number 1804833-99-5, is a highly functionalized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of both bromomethyl and iodo substituents, along with a trifluoromethoxy group, make it an invaluable building block for further chemical modifications.

The pyridine core of Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate provides a stable scaffold for medicinal chemists to explore diverse pharmacophores. The bromomethyl group is particularly useful for introducing alkylation reactions, enabling the formation of carbon-carbon bonds that are essential for constructing complex molecular architectures. Meanwhile, the iodo substituent at the 2-position offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the synthesis of biaryl compounds. These transformations are pivotal in generating novel drug candidates with enhanced binding affinity and selectivity.

The trifluoromethoxy group at the 6-position of the pyridine ring is another key feature that contributes to the compound's versatility. Trifluoromethoxy groups are known to improve metabolic stability, lipophilicity, and binding interactions with biological targets. Recent studies have demonstrated that compounds incorporating trifluoromethoxy moieties often exhibit superior pharmacokinetic profiles, making them attractive for drug development. For instance, derivatives of this compound have been investigated for their potential in modulating inflammatory pathways by interacting with specific enzyme targets.

In recent years, Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate has been utilized in the synthesis of novel antiviral agents. The combination of its reactive sites allows for the facile introduction of various functional groups that can mimic natural substrates or inhibit viral enzymes. A notable example involves its use in developing inhibitors of Janus kinases (JAKs), which play a critical role in immune responses and have been implicated in various inflammatory diseases. By leveraging the compound's reactivity, researchers have been able to generate potent JAK inhibitors with improved therapeutic efficacy.

The pharmaceutical industry has also explored this compound as a precursor for central nervous system (CNS) drugs. The pyridine scaffold is frequently found in neuroactive compounds due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Researchers have modified Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate to develop potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The presence of both electrophilic and nucleophilic centers allows for diverse derivatization strategies, enabling the creation of molecules with tailored pharmacological properties.

The synthetic utility of Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate extends beyond pharmaceutical applications. It has been employed in materials science for the development of organic electronic materials, where its electron-withdrawing trifluoromethoxy group enhances charge transport properties. Additionally, the compound's ability to undergo metal-catalyzed coupling reactions makes it a valuable asset in polymer chemistry, where it can be used to introduce functional groups that modify material properties.

In conclusion, Ethyl 3-(bromomethyl)-2-iodyl

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